molecular formula C25H21N5O4S B11281313 N-{2-[3-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide

N-{2-[3-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide

Cat. No.: B11281313
M. Wt: 487.5 g/mol
InChI Key: MDBGIVUWNGQSLR-UHFFFAOYSA-N
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Description

N-{2-[3-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a 1,2,4-triazine ring fused with a benzene ring .
  • The methoxy group (CH₃O) attached to the benzene ring provides additional functionality.
  • The carbamoyl group (CONH₂) and the sulfanyl group (SH) contribute to its reactivity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial synthesis typically involves multistep processes to achieve high yields and purity.
  • Optimization of reaction conditions, solvent choice, and catalysts is crucial.

Chemical Reactions Analysis

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: Reduction of the carbonyl group to an alcohol is feasible.

    Substitution: The sulfanyl group can undergo substitution reactions.

    Common Reagents: Thionyl chloride, hydrazine, and various reducing agents.

    Major Products: Hydroxylated derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

    Medicine: Investigated for potential antitumor or antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

    Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of cellular processes (e.g., apoptosis, signal transduction).

Comparison with Similar Compounds

Properties

Molecular Formula

C25H21N5O4S

Molecular Weight

487.5 g/mol

IUPAC Name

N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]benzamide

InChI

InChI=1S/C25H21N5O4S/c1-34-20-14-8-7-13-19(20)26-21(31)15-35-25-28-24(33)22(29-30-25)17-11-5-6-12-18(17)27-23(32)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,26,31)(H,27,32)(H,28,30,33)

InChI Key

MDBGIVUWNGQSLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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